emepronium carrageenate emepronium carrageenate
Brand Name: Vulcanchem
CAS No.: 137426-20-1
VCID: VC0236761
InChI:
SMILES:
Molecular Formula: C19H28N4O
Molecular Weight: 0

emepronium carrageenate

CAS No.: 137426-20-1

Cat. No.: VC0236761

Molecular Formula: C19H28N4O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

emepronium carrageenate - 137426-20-1

Specification

CAS No. 137426-20-1
Molecular Formula C19H28N4O
Molecular Weight 0

Introduction

Chemical Structure and Composition

Emepronium carrageenate is a novel pharmaceutical complex formed between emepronium and carrageenan. Emepronium, which has the structural formula presented in patent literature, is a known therapeutically active substance primarily used as an anticholinergic and antispasmodic agent in treating bladder-related ailments . The substance is traditionally used as emepronium bromide, with its preparation described in Chemical Abstracts dating back to 1954 .

Carrageenan, the complexing agent, is a hydrocolloid cell constituent extracted from red seaweeds of the Gigartinaceae family . It exists as a range of sulphated polysaccharides composed of galactose residues. The specific carrageenan used in the complex (referenced as Aubygum×2 in patents) exists mainly as the sodium salt and is a linear polysaccharide of sulphated galactose and 3,6-anhydrogalactose residues . It contains two principal fractions known as kappa and lambda, comprising approximately 50-80% and 20-50% respectively, with a molecular weight range of 100,000-1,000,000 .

The pharmaceutical complex can contain 10-70% by weight of emepronium (expressed as emepronium bromide), with preferred formulations containing 50-70% by weight . The characterization data of emepronium carrageenate reveals the following properties:

Table 1: Physicochemical Properties of Emepronium Carrageenate

PropertySpecification
AppearanceWhite to yellowish, odorless powder
Sodium content0.0 mmol/g (dry basis)
Sulphate content1.8 mmol/g (dry basis)
Emepronium content1.7 mmol/g (dry basis)
Solubility in waterSparingly soluble
Dissolution in GI fluidsRapid release of emepronium

Synthesis and Preparation Methods

The synthesis of emepronium carrageenate involves reacting carrageenan or its salt with a solution of emepronium, typically as its bromide, followed by isolation of the resulting complex . Patent literature describes several preparation methods:

Direct Addition Method

In this method, emepronium bromide is dissolved in distilled water, and carrageenan is added during stirring at a controlled temperature (approximately 30°C). The mixture is then centrifuged, and the solid residue is processed to obtain the final product .

A detailed example includes dissolving 70 g emepronium bromide in 800 g distilled water, adding 50 g carrageenan during stirring at 30°C, followed by centrifugation, suspension of the residue in distilled water, and subsequent granulation and drying of the product .

Pharmacological Properties and Advantages

Emepronium carrageenate demonstrates significant pharmacological advantages over traditional emepronium bromide formulations while maintaining therapeutic efficacy:

Reduced Esophageal Irritation

The primary advantage of the complex is its sparingly soluble nature in water. This property ensures that the majority of emepronium remains complex-bound and biologically inactive during passage through the esophagus, significantly reducing the risk of mucosal irritation and ulceration . In vitro studies have shown that less than 3% of emepronium is released from the complex in conditions mimicking the esophageal environment .

Maintained Bioavailability

Despite reduced solubility in neutral pH environments, emepronium carrageenate rapidly releases the active ingredient in gastric juice, ensuring that the biological availability remains practically equivalent to conventional emepronium bromide formulations .

Dissolution Characteristics

The complex demonstrates specific dissociation characteristics in physiological media. Studies indicate that the ratios [Na+]/[emepronium] and [H+]/[emepronium] must be ≥30 for complete dissolution of emepronium carrageenate . This property contributes to the controlled release profile that provides reduced irritation while maintaining efficacy.

Therapeutic Applications

Emepronium carrageenate, marketed as Cetiprin Novum, has demonstrated efficacy in treating various urinary disorders:

Primary Indications

The complex is primarily used in treating conditions related to bladder function, including:

  • Urinary incontinence

  • Urinary frequency

  • Irritable bladder

  • Nervous bladder

  • Neurogenic bladder

The anticholinergic properties of emepronium help reduce involuntary detrusor muscle contractions, thereby improving symptoms associated with overactive bladder conditions.

Clinical Efficacy

Several clinical trials have evaluated the efficacy of emepronium carrageenate:

A study involving 72 women with proven detrusor instability demonstrated statistically significant improvement in both symptomatic and urodynamic parameters without serious side effects using a dose titration approach .

Another clinical trial with 18 women (median age 54 years, range 36-79) with urinary motor urge (n=13) or sensory urge (n=5) incontinence showed:

  • Improved subjective ability to control micturition (reduced urge)

  • Approximately 20% decrease in total number of micturitions compared to baseline

  • Approximately 75% decrease in urge incontinence episodes

  • Significant increase (approximately 25%) in average micturition volume compared to placebo

Dosage and Administration

The recommended dosage of emepronium carrageenate varies based on patient characteristics:

Table 2: Recommended Dosage Based on Patient Age

Patient CategoryRecommended Initial Daily Dose
Younger patients (<50 years)500 mg
Elderly patients (>50 years)1000 mg

This age-based dosing recommendation stems from the observation that the percentage of urinary excretion of emepronium decreases with increasing oral intake and advancing age .

Clinical trials have typically evaluated daily doses of 500 mg and 1000 mg, with both demonstrating efficacy . The reduced esophageal irritation potential of emepronium carrageenate makes it particularly suitable for patients with difficulty swallowing tablets or history of esophageal disorders.

Pharmaceutical Formulations

Emepronium carrageenate is suitable for various pharmaceutical formulations due to its favorable physical properties:

Tablet Formulations

Patent literature describes direct compression techniques for tablet production with formulations containing varying amounts of emepronium carrageenate :

Table 3: Tablet Formulation Examples

Composition100 mg Tablet (mg)200 mg Tablet (mg)
Granulated emepronium carrageenate (<200 μm)175350
Magnesium stearate48
Colloidal silicon dioxide24
Polyvinylpolypyrrolidone2142
Total weight202405

Both uncoated tablets and film-coated tablets (using coating materials such as Eudragit E or Klucel LF) have been developed .

Capsule Formulations

Capsule formulations have also been described, including:

  • Capsules containing 350 mg granulated emepronium carrageenate

  • Capsules containing 175 mg granulated emepronium carrageenate

These formulations provide flexibility in dosing and may be preferred by certain patient populations.

Comparative Analysis with Related Compounds

Emepronium carrageenate represents an innovation among a family of carrageenan complexes with various active pharmaceutical ingredients:

Table 4: Comparison of Carrageenan Complexes

ComplexActive ComponentPrimary IndicationKey Advantage
Emepronium carrageenateEmeproniumUrinary disordersReduced esophageal irritation
Doxycycline carrageenateDoxycyclineBacterial infectionsReduced esophageal irritation
Propranolol carrageenatePropranololBeta-blockadeReduced esophageal irritation

All these complexes share the common advantage of reduced esophageal irritation potential while maintaining therapeutic efficacy comparable to their conventional salt forms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator